molecular formula C17H16ClN3O2S B3707336 4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide

4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B3707336
M. Wt: 361.8 g/mol
InChI Key: XEBRRPVKJKMNKG-UHFFFAOYSA-N
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Description

4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is an organic compound characterized by its complex structure, which includes a chloro-substituted benzamide core linked to a propionylamino phenyl group through a carbonothioyl linkage

Properties

IUPAC Name

4-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-13-4-3-5-14(10-13)20-17(24)21-16(23)11-6-8-12(18)9-7-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBRRPVKJKMNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide typically involves multiple steps:

    Formation of the Propionylamino Phenyl Intermediate: This step involves the acylation of aniline with propionyl chloride to form N-(3-aminophenyl)propionamide.

    Thioamide Formation: The intermediate is then reacted with carbon disulfide and a suitable base to form the corresponding thioamide.

    Coupling with 4-chlorobenzoyl Chloride: The final step involves the coupling of the thioamide intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonothioyl group can yield the corresponding amine.

    Substitution: The chloro group on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide exerts its effects depends on its interaction with molecular targets. The carbonothioyl group can form strong interactions with metal ions or proteins, potentially inhibiting enzyme activity or altering protein function. The chloro group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(phenylamino)carbonothioylbenzamide: Lacks the propionylamino group, which may affect its reactivity and binding properties.

    N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide: Lacks the chloro substituent, which may reduce its binding affinity and specificity.

Uniqueness

4-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is unique due to the combination of its chloro and propionylamino substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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